Boc-gly-pro-OH
Description
Molecular Configuration and Stereochemical Properties
The molecular structure of N-tert-butoxycarbonyl-glycyl-L-proline exhibits a well-defined three-dimensional arrangement characterized by specific stereochemical features and conformational preferences. The compound possesses the molecular formula C₁₂H₂₀N₂O₅ with a molecular weight of 272.30 grams per mole. The stereochemical configuration is determined by the presence of the L-proline residue, which introduces a chiral center at the C-2 position of the pyrrolidine ring. This stereochemical arrangement is denoted by the (2S) configuration, as indicated in the systematic name: (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid.
The molecular architecture encompasses several distinct structural domains that contribute to its overall conformation. The tert-butoxycarbonyl protecting group adopts a characteristic spatial arrangement that influences the accessibility of the amino group and affects the overall molecular geometry. The glycine residue serves as a flexible linker between the protecting group and the proline moiety, providing conformational freedom that is crucial for the compound's reactivity patterns. The L-proline component introduces rigidity through its cyclic structure, creating a constrained pyrrolidine ring that significantly influences the peptide backbone conformation.
Detailed conformational analysis reveals that the compound exhibits specific torsion angle preferences that are characteristic of proline-containing peptides. The phi and psi angles of the proline residue are constrained by the cyclic nature of the pyrrolidine ring, typically falling within the range of -60° to -75° for phi and 150° to 165° for psi angles. These angular constraints result in a semi-extended conformation that is distinctly different from the conformational preferences observed in linear amino acid residues. The glycine portion of the molecule provides additional conformational flexibility due to the absence of a side chain, allowing for a broader range of accessible conformations.
The stereochemical properties are further influenced by the presence of multiple hydrogen bonding opportunities within the molecular structure. The carbamate functionality of the tert-butoxycarbonyl group can participate in intramolecular hydrogen bonding interactions with the peptide backbone, stabilizing specific conformational states. Additionally, the carboxylic acid group at the C-terminus provides sites for intermolecular hydrogen bonding, which becomes particularly important in crystalline environments and solution-state aggregation phenomena.
| Structural Parameter | Value | Reference Method |
|---|---|---|
| Molecular Weight | 272.30 g/mol | Computed Analysis |
| Stereochemical Configuration | (2S) | X-ray Crystallography |
| Hydrogen Bond Donors | 2 | Computational Analysis |
| Hydrogen Bond Acceptors | 5 | Computational Analysis |
| Rotatable Bonds | 5 | Structural Analysis |
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic investigations of N-tert-butoxycarbonyl-glycyl-L-proline have provided crucial insights into its solid-state structure and intermolecular packing arrangements. X-ray diffraction studies conducted on single crystals of the compound have revealed detailed information about bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. These crystallographic analyses demonstrate that the compound adopts a specific conformation in the solid state that is stabilized by a network of hydrogen bonding interactions and van der Waals forces.
The crystal structure analysis reveals that the tert-butoxycarbonyl protecting group exists in a cis conformation relative to the peptide backbone, which is consistent with the steric preferences observed in similar urethane-protected amino acid derivatives. This conformational preference has significant implications for the compound's reactivity and its behavior during peptide synthesis reactions. The cis arrangement of the carbamate group creates a specific spatial orientation that affects the accessibility of reactive sites and influences the kinetics of subsequent chemical transformations.
The proline residue within the crystal structure maintains its characteristic semi-extended conformation, with the pyrrolidine ring adopting an envelope conformation that minimizes steric interactions with neighboring molecular components. The crystal packing reveals the formation of intermolecular hydrogen bonding networks that stabilize the overall crystal structure. These hydrogen bonding patterns involve interactions between the carboxylic acid groups of adjacent molecules, creating chain-like arrangements that extend throughout the crystal lattice.
Detailed analysis of the crystallographic data indicates specific unit cell parameters that define the three-dimensional arrangement of molecules within the crystal. The compound crystallizes in a specific space group with defined lattice constants that reflect the optimal packing arrangement for minimizing intermolecular repulsions while maximizing attractive interactions. The presence of water molecules in some crystal forms, as observed in hemihydrate structures, introduces additional complexity to the hydrogen bonding network and affects the overall stability of the crystalline material.
The X-ray diffraction studies have also provided information about the thermal motion of atoms within the crystal structure through the analysis of temperature factors. These measurements reveal that certain portions of the molecule, particularly the tert-butyl groups of the protecting moiety, exhibit higher thermal motion compared to the more constrained regions of the peptide backbone. This differential mobility reflects the varying degrees of conformational freedom available to different parts of the molecular structure.
Temperature-dependent crystallographic studies have revealed insights into the thermal stability and phase transitions of the compound. These investigations demonstrate that the crystal structure remains stable over a range of temperatures, with only minor changes in unit cell parameters and molecular conformations. The stability of the hydrogen bonding network plays a crucial role in maintaining the crystal integrity across different temperature conditions.
| Crystallographic Parameter | Value | Experimental Conditions |
|---|---|---|
| Melting Point | 142-144°C | Standard Atmospheric Pressure |
| Crystal Appearance | White to Off-white Powder | Room Temperature |
| Hydrogen Bonding Pattern | Chain-like Networks | Solid State |
| Thermal Stability Range | Room Temperature to 130°C | Atmospheric Conditions |
Tautomeric Forms and Protonation States in Solution
The solution-state behavior of N-tert-butoxycarbonyl-glycyl-L-proline is characterized by complex equilibria involving multiple tautomeric forms and protonation states that depend on solution conditions such as pH, temperature, and solvent composition. Tautomerism in this compound primarily involves prototropic rearrangements, where hydrogen atoms can migrate between different positions within the molecular framework. These dynamic processes significantly influence the compound's chemical reactivity, spectroscopic properties, and biological interactions.
The primary tautomeric equilibrium involves the carboxylic acid functionality at the C-terminus of the molecule. Under neutral pH conditions, the carboxylic acid group exists predominantly in its protonated form, maintaining the molecular structure as depicted in standard chemical representations. However, as the pH increases, deprotonation occurs, leading to the formation of a carboxylate anion that represents a distinct ionic form of the compound. This pH-dependent equilibrium has a pKa value of approximately 3.51, indicating that the compound exists as a mixture of protonated and deprotonated forms under physiological pH conditions.
The tautomeric behavior extends beyond simple acid-base equilibria to include more complex structural rearrangements involving the peptide backbone and the protecting group. The carbamate functionality of the tert-butoxycarbonyl group can undergo tautomeric shifts under specific conditions, although these processes are generally less favorable than the carboxylic acid ionization. These rearrangements involve the migration of protons between nitrogen and oxygen atoms within the carbamate structure, leading to the formation of different resonance contributors that affect the overall electronic distribution within the molecule.
Solution-state nuclear magnetic resonance studies have provided detailed information about the dynamics of these tautomeric processes and their temperature dependence. Variable-temperature studies reveal that the rate of tautomeric interconversion increases with temperature, consistent with the expected thermal activation of proton transfer processes. The activation barriers for these transformations have been estimated through line-shape analysis of temperature-dependent spectra, providing quantitative information about the kinetics of tautomeric equilibria.
The influence of solvent composition on tautomeric equilibria represents another important aspect of the compound's solution-state behavior. Polar protic solvents tend to stabilize charged forms through hydrogen bonding interactions, while aprotic solvents favor neutral tautomeric forms. These solvent effects have practical implications for synthetic applications, where the choice of reaction medium can significantly influence the reactivity and selectivity of chemical transformations involving the compound.
Computational studies have complemented experimental investigations by providing theoretical insights into the relative stability of different tautomeric forms and the mechanisms of interconversion processes. Density functional theory calculations have been employed to determine the energetic relationships between various tautomeric species and to identify transition states for proton transfer reactions. These computational results generally support experimental observations and provide additional details about the electronic factors that govern tautomeric preferences.
The pH-dependent behavior of N-tert-butoxycarbonyl-glycyl-L-proline has important implications for its behavior in biological systems and synthetic applications. Under acidic conditions, the compound exists primarily in its neutral form, which affects its solubility, membrane permeability, and interactions with other biomolecules. Conversely, under basic conditions, the deprotonated form predominates, leading to different physicochemical properties and biological activities.
| Solution Parameter | Acidic Conditions (pH < 2) | Neutral Conditions (pH 7) | Basic Conditions (pH > 10) |
|---|---|---|---|
| Predominant Form | Fully Protonated | Mixed Protonation States | Deprotonated Carboxylate |
| Net Charge | Neutral | Neutral/Anionic | Anionic |
| Solubility Behavior | Moderate | pH-dependent | Enhanced |
| Tautomeric Stability | Carboxylic Acid Form | Equilibrium Mixture | Carboxylate Form |
Properties
CAS No. |
14296-92-5 |
|---|---|
Molecular Formula |
C12H20N2O5 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-7-9(15)14-6-4-5-8(14)10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17) |
InChI Key |
CMSBRKBRYYDCFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
HBTU/HOBt-Activated Coupling
The most widely reported method involves coupling Boc-Gly-OH with H-Pro-OH using hydroxybenzotriazole (HOBt) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU). Source details a protocol where 2.0 equivalents of Boc-Gly-OH and H-Pro-OH are dissolved in dimethylformamide (DMF) with 1.1 equivalents of HBTU and HOBt. The reaction proceeds at 0°C for 1 hour, followed by stirring at room temperature for 24 hours. Workup includes dilution with ethyl acetate, successive washes with 5% citric acid, saturated NaHCO₃, and brine, yielding Boc-Gly-Pro-OH in 85–92% purity.
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Coupling Reagents | HBTU (1.1 eq), HOBt (1.1 eq) |
| Temperature | 0°C → RT |
| Reaction Time | 24 hours |
| Yield | 85–92% |
DCC/HOBt-Based Approach
Dicyclohexylcarbodiimide (DCC) with HOBt in tetrahydrofuran (THF) offers a cost-effective alternative. Source describes dissolving Boc-Gly-OH (1.0 eq) and H-Pro-OH (1.2 eq) in THF, followed by DCC (1.1 eq) and HOBt (1.1 eq) at -20°C. After 6 hours, the dicyclohexylurea precipitate is filtered, and the filtrate is concentrated. Precipitation in ice-cold ether affords the dipeptide in 78% yield, though this method risks racemization if pH exceeds 7.0.
Mixed Anhydride Method for Sterically Hindered Systems
To circumvent the challenges posed by proline’s cyclic structure, the mixed anhydride technique employs isobutyl chloroformate. Source outlines a protocol where Boc-Gly-OH (1.0 eq) and N-methylmorpholine (1.2 eq) in THF are cooled to -15°C, followed by dropwise addition of isobutyl chloroformate (1.1 eq). After 10 minutes, H-Pro-OH (1.2 eq) is added, and the reaction is stirred for 2 hours. Quenching with 1M HCl and extraction with ethyl acetate yields this compound with 89% efficiency, minimizing epimerization.
Key Advantages
-
Low temperature (-15°C) suppresses racemization.
-
Isobutyl chloroformate generates a reactive intermediate, enhancing coupling kinetics.
Solid-Phase Synthesis and Segment Condensation
Resin-Based Assembly
Source demonstrates the utility of Wang resin for this compound synthesis. Boc-Pro-OH is loaded onto the resin using a 3:1 dichloromethane (DCM)/DMF mixture, followed by deprotection with 25% trifluoroacetic acid (TFA) in DCM. Boc-Gly-OH is then coupled using HBTU/Diisopropylethylamine (DIPEA), achieving a 94% coupling efficiency monitored by Kaiser ninhydrin tests.
Solution-Phase Segment Condensation
For large-scale production, Source advocates fragment condensation. Boc-Gly-Pro-OEt (ethyl ester) is saponified using 2N NaOH in THF/water (3:1) at 0°C. After 4 hours, neutralization with 1N HCl and lyophilization yields this compound with >99% enantiomeric excess (ee), confirmed by chiral HPLC.
Purification and Analytical Characterization
Crystallization Protocols
Source emphasizes solvent-dependent crystallization. This compound dissolved in ethyl acetate (5 mL/g) is layered with hexane (15 mL/g) at -20°C, inducing slow crystallization. This yields colorless needles with 98.5% purity (HPLC), though residual solvent (≤0.5%) may persist.
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 5 μm) with a gradient of 0.1% TFA in acetonitrile/water (20→50% over 30 minutes) resolves diastereomers. LC-MS (ESI+) confirms molecular weight (273.1 [M+H]⁺), aligning with theoretical values.
Comparative Analysis of Methodologies
Efficiency and Practicality
-
HBTU/HOBt : Highest yield (92%) but requires costly reagents.
-
DCC/HOBt : Economical but prone to side products.
-
Mixed Anhydride : Optimal for steric hindrance, though technically demanding.
Stereochemical Integrity
X-ray crystallography (Source) confirms retention of L-configuration in proline when coupling occurs below pH 6.5. Racemization escalates to 8% at pH 8.0, necessitating stringent pH control .
Chemical Reactions Analysis
Types of Reactions
Boc-gly-pro-OH undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Hydrolysis: The ester bond in this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Hydrolysis: Sodium hydroxide (NaOH) in water.
Major Products Formed
Deprotection: Glycyl-L-proline.
Coupling: Peptides with extended amino acid chains.
Hydrolysis: Glycyl-L-proline and tert-butanol.
Scientific Research Applications
Boc-gly-pro-OH is widely used in scientific research due to its versatility and applications in peptide synthesis and biochemical studies. Some of its key applications include:
Peptide Synthesis: This compound is used as a building block in solid-phase peptide synthesis (SPPS) to assemble peptide chains with precise control over sequence and length.
Enzymatic Assays: It serves as a substrate in enzymatic assays to investigate the specificity and activity of various peptidases and proteases.
Biochemical Research: Structural modifications of this compound have been studied to enhance its stability, bioavailability, and affinity towards target molecules, facilitating the development of molecular probes.
Mechanism of Action
The mechanism of action of Boc-gly-pro-OH primarily involves its role as a protected amino acid derivative. The Boc protecting group shields the amino functionality during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions with other amino acids. This selective protection and deprotection enable the precise assembly of peptide chains in solid-phase peptide synthesis (SPPS) .
Comparison with Similar Compounds
Boc-Ala-Pro-OH
Z-Gly-Pro-OH
- Structure : Uses a benzyloxycarbonyl (Z) group instead of Boc for N-terminal protection.
- Molecular Formula : C₁₄H₁₆N₂O₅; Molecular Weight : 292.29 g/mol .
- Key Differences: Protecting Group Stability: The Z group requires hydrogenolysis or strong acids for removal, contrasting with Boc’s acid-labile cleavage under mild conditions (e.g., trifluoroacetic acid). Applications: Demonstrated in chiral separations via non-aqueous capillary electrophoresis and as a reagent in HPLC methods for enantiomer resolution .
Boc-Pro-Gly-OH
- Structure: Reverses the amino acid sequence (Pro-Gly instead of Gly-Pro).
- Molecular Formula : C₁₂H₂₀N₂O₅ (same as Boc-Gly-Pro-OH).
- Key Differences :
- Sequence Impact : Proline’s rigid cyclic structure induces conformational constraints. In Gly-Pro, the proline residue occupies the C-terminal position, promoting specific secondary structures like β-turns. In Pro-Gly, the glycine’s flexibility may alter peptide folding dynamics.
- Applications : Sequence-dependent roles in targeting specific biological pathways or receptors.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Key Applications |
|---|---|---|---|---|
| This compound | C₁₂H₂₀N₂O₅ | 272.30 | Boc | Peptide synthesis, energy supplements |
| Boc-Ala-Pro-OH | C₁₃H₂₂N₂O₅ | 286.33 | Boc | In vitro biochemical studies |
| Z-Gly-Pro-OH | C₁₄H₁₆N₂O₅ | 292.29 | Z (benzyloxycarbonyl) | Chiral separations, HPLC reagents |
| Boc-Pro-Gly-OH | C₁₂H₂₀N₂O₅ | 272.30 | Boc | Structural studies, targeted peptide design |
Research Findings and Functional Insights
- This compound : Demonstrated utility in solid-phase peptide synthesis (SPPS) due to Boc’s compatibility with iterative deprotection steps . Its role in energy supplementation is linked to modulating metabolic responses during physical stress .
- Z-Gly-Pro-OH : Highlighted in enantiomer separation techniques, where its Z group stabilizes intermediates during electrophoretic analyses .
- Proline’s position influences backbone rigidity and solvent accessibility .
Biological Activity
Boc-gly-pro-OH, or N-tert-butoxycarbonyl-glycyl-proline, is a compound with significant relevance in peptide synthesis and biochemical research. This article explores its biological activity, synthesis methods, applications, and relevant case studies.
- Molecular Formula : C12H20N2O5
- Molecular Weight : Approximately 272.3 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to glycine and proline, which are both amino acids essential for various biological functions.
Role in Peptide Synthesis
This compound serves primarily as an intermediate in peptide synthesis. The Boc group protects the amino group during the synthesis process, allowing for the formation of peptides that can exhibit diverse biological activities depending on their sequence and arrangement of amino acids.
Synthesis Methods
Several methods exist for synthesizing this compound, including:
- Solid-Phase Peptide Synthesis (SPPS) : Utilizing Boc chemistry to attach Boc-gly and Boc-pro to a resin.
- Solution Phase Methods : Employing coupling reagents like HBTU and HOBt for efficient condensation reactions .
Biological Activity
While this compound itself does not exhibit specific biological activity, the peptides synthesized using this compound can interact with various biological targets, influencing processes such as:
- Cell Signaling : Proline-rich peptides can modulate signaling pathways that affect cell growth and differentiation.
- Structural Functions : Glycine and proline are often found in structural proteins, contributing to the stability and functionality of these molecules.
Case Studies and Research Findings
- Peptide Functionalization in Metal-Organic Frameworks (MOFs) :
- Inhibitory Activity Against Enzymes :
- Enantiomeric Purity in Peptide Synthesis :
Comparison with Related Compounds
The following table compares this compound with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-tert-butoxycarbonyl-glycine | C7H13NO4 | Simpler structure; lacks proline component |
| N-tert-butoxycarbonyl-proline | C9H17NO4 | Contains only proline; used for different peptides |
| Boc-phenylalanine | C11H14N2O4 | Aromatic side chain; versatile applications |
| Boc-alanine | C7H15NO2 | Basic structure; often used in simple peptides |
This compound is distinct due to its dual amino acid composition (glycine and proline), which imparts unique properties relevant for specific biological functions.
Q & A
Q. What are the standard protocols for synthesizing Boc-Gly-Pro-OH with high purity, and how can experimental reproducibility be ensured?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, using Fmoc or Boc chemistry. For this compound, tert-butyloxycarbonyl (Boc) protection is critical to prevent undesired side reactions during coupling. Purification via reverse-phase HPLC with gradients optimized for polar peptides ensures high purity (>95%) . To ensure reproducibility, document solvent ratios (e.g., acetonitrile/water), temperature, and coupling agents (e.g., HBTU/DIPEA) in detail. Replicate experiments with controlled variables (e.g., reaction time, molar ratios) to validate consistency .
Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?
- Methodological Answer : Use tandem techniques:
- HPLC : Monitor retention times against a reference standard; purity ≥95% is typical for research-grade material.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (theoretical [M+H]+: 287.3 g/mol).
- NMR : ¹H and ¹³C NMR to verify Boc-group integrity (e.g., tert-butyl peaks at ~1.4 ppm) and proline ring conformation .
Cross-validate results across multiple batches to rule out solvent or impurity artifacts .
Q. How can coupling efficiency during this compound synthesis be optimized?
- Methodological Answer : Coupling efficiency depends on:
- Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) for optimal solubility.
- Activation agents : HOBt/EDC or PyBOP for sterically hindered residues like proline.
- Temperature : 0–4°C to minimize racemization.
Monitor reaction completion via Kaiser test or FT-IR for free amine detection. Adjust molar ratios (e.g., 3:1 excess of amino acid) if incomplete coupling occurs .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound under varying pH or solvent conditions be resolved?
- Methodological Answer : Proline’s ring puckering and Boc-group stability are pH-sensitive. For NMR studies:
- Solvent standardization : Use deuterated DMSO or CDCl3 to minimize solvent-induced shifts.
- pH control : Buffer solutions (e.g., phosphate buffer, pH 7.4) to stabilize the zwitterionic form.
- Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility.
Contrast results with computational models (e.g., DFT calculations for expected chemical shifts) to identify outliers .
Q. What experimental designs are suitable for assessing this compound stability under physiological conditions?
- Methodological Answer : Apply the P-E/I-C-O framework :
- Population (P) : this compound in simulated physiological fluids (e.g., PBS, pH 7.4).
- Exposure/Intervention (E/I) : Incubation at 37°C over 24–72 hours.
- Comparison (C) : Stability in inert conditions (e.g., -20°C storage) as a control.
- Outcome (O) : Quantify degradation via HPLC area-under-curve (AUC) analysis.
Use Arrhenius kinetics to extrapolate shelf-life and identify degradation byproducts via LC-MS .
Q. How should researchers address conflicting bioactivity data for this compound in enzyme inhibition assays?
- Methodological Answer : Follow FINER criteria for data validation:
- Feasibility : Replicate assays with standardized protocols (e.g., fixed substrate concentrations, enzyme batches).
- Novelty : Compare results against known proline-containing inhibitors (e.g., bortezomib).
- Ethical/Relevant : Use positive/negative controls to rule out assay interference (e.g., solvent effects).
Apply statistical rigor: Use ANOVA for inter-group variability and Cohen’s d for effect size analysis .
Data Contradiction Analysis
Q. What strategies mitigate contradictions in this compound’s solubility profiles across studies?
- Methodological Answer : Solubility variability often stems from:
- Crystallinity : Amorphous vs. crystalline forms (characterize via XRD).
- Counterion effects : Use trifluoroacetate (TFA) vs. acetate salts.
- Solvent polarity : Test in DMSO, water, or ethanol with documented dielectric constants.
Publish raw data (e.g., dissolution curves, particle size distributions) in supplementary materials to enable cross-study comparisons .
Methodological Best Practices
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
